1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione
Description
1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione is a substituted derivative of parabanic acid (imidazolidine-2,4,5-trione), a heterocyclic compound formed via the oxidation of uric acid or related biological molecules . This compound features a 2-methylcyclohexyl group attached to the nitrogen atom at position 1 of the imidazolidine-2,4,5-trione core. The 2-methylcyclohexyl substituent introduces steric bulk and lipophilicity, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-(2-methylcyclohexyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-6-4-2-3-5-7(6)12-9(14)8(13)11-10(12)15/h6-7H,2-5H2,1H3,(H,11,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYUCGTZZXWBWNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N2C(=O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its imidazolidine core, which is known for its ability to interact with various biological targets. The presence of the methylcyclohexyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.
Anticholinesterase Activity
Research indicates that compounds derived from imidazolidine-2,4,5-triones exhibit potent inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, a study highlighted that certain derivatives showed higher inhibitory activity than standard drugs like rivastigmine. The most active compound in this series demonstrated an IC₅₀ value of 1.66 μmol/L against BuChE, suggesting potential utility in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. In vitro studies have shown that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. This broad-spectrum activity positions it as a candidate for developing new antimicrobial agents .
The biological effects of this compound are primarily attributed to its ability to inhibit key enzymes involved in neurotransmission and microbial metabolism. The mechanism involves competitive inhibition at the active site of AChE and BuChE, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling.
Case Studies and Research Findings
Several studies have documented the biological efficacy of this compound:
- Inhibition of Cholinesterases : A series of imidazolidine derivatives were synthesized and tested for their AChE and BuChE inhibitory activities. The results indicated that modifications to the imidazolidine structure could significantly enhance enzyme inhibition .
- Antimicrobial Testing : A comprehensive evaluation was conducted on the antimicrobial properties of this compound against various pathogens. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .
- In Vivo Efficacy : In animal models, the administration of this compound resulted in significant improvements in symptoms associated with cholinergic deficits. These findings suggest potential therapeutic applications in neurodegenerative diseases .
Comparative Analysis
| Compound | Target Enzyme | IC₅₀ (μmol/L) | Activity |
|---|---|---|---|
| This compound | AChE | < 1.66 | High |
| Rivastigmine | AChE | 3.0 | Moderate |
| Galanthamine | BuChE | 4.0 | Moderate |
Scientific Research Applications
Medicinal Chemistry Applications
1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione has been explored for its biological activities, particularly as a potential therapeutic agent. Some notable applications include:
Anticancer Activity
Recent studies have indicated that compounds containing the imidazolidine-2,4,5-trione moiety exhibit significant antitumor properties. For instance, derivatives of imidazolidine-2,4,5-triones have been synthesized and evaluated for their inhibitory effects on cancer cell lines. One study reported that these compounds displayed high levels of antimitotic activity against human tumor cells, with mean growth inhibition values indicating their potential as anticancer agents .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. Research has shown that certain derivatives demonstrate higher inhibitory activity than standard drugs such as rivastigmine. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis:
Building Block for Complex Molecules
Due to its structural characteristics, this compound can be utilized as a building block in the synthesis of more complex organic molecules. It has been involved in the development of various derivatives that possess diverse biological activities .
Modulators of TRPM8 Channels
Compounds derived from imidazolidine structures have been identified as modulators of TRPM8 channels, which are implicated in various physiological processes including pain sensation and thermoregulation. The exploration of these compounds may lead to new treatments for conditions like dry eye syndrome and other sensory disorders .
Case Studies
Several case studies highlight the efficacy and versatility of this compound:
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : Cycloaliphatic substituents (e.g., 2-methylcyclohexyl) enhance lipophilicity compared to aryl groups but remain less lipophilic than branched alkyl chains (e.g., diisopropylphenyl) .
- Steric Effects : Bulky substituents (e.g., 2,6-diisopropylphenyl) reduce enzymatic binding efficiency but improve membrane permeability .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl) on aryl rings enhance AChE inhibition by stabilizing charge interactions in the enzyme’s active site .
Cholinesterase Inhibition
Imidazolidine-2,4,5-triones are potent inhibitors of AChE and BChE, enzymes critical in neurodegenerative disease pathways. Comparative IC₅₀ values are summarized below:
Structure-Activity Relationship (SAR) :
- Para-Substitution : Compounds with para-substituted aryl groups (e.g., 3d) exhibit higher BChE inhibition due to optimal alignment with the enzyme’s peripheral anionic site .
- Chirality : (R)-configured benzothiazole-ethyl moieties (e.g., in 3d and 3g) improve binding via hydrophobic interactions with the catalytic gorge .
- Cycloaliphatic vs. Aryl : Cyclohexyl derivatives (like the target compound) may exhibit intermediate activity, balancing lipophilicity and steric effects.
Q & A
Q. What are the optimal synthetic routes for 1-(2-Methylcyclohexyl)imidazolidine-2,4,5-trione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclohexylamine derivatives reacting with phosgene, followed by cyclization with urea. Key parameters include temperature control (40–60°C), solvent selection (e.g., dichloromethane for improved solubility), and stoichiometric ratios (e.g., 1:1.2 amine to phosgene). Post-synthesis purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients . Optimization studies suggest that yields >75% are achievable with strict anhydrous conditions and inert gas environments .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the imidazolidine core and methylcyclohexyl substituent. Key signals include carbonyl carbons (170–180 ppm) and cyclohexyl methyl protons (1.0–1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated 222.24 g/mol vs. observed 222.25 g/mol) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, with reported C=O bond lengths of 1.21–1.23 Å in similar imidazolidine-triones .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to test inhibition of hydrolases like proteases or esterases. IC values are calculated via dose-response curves .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and normal fibroblasts. Selective toxicity is evaluated using selectivity indices (SI = IC / IC) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced enzyme inhibition?
- Methodological Answer :
- Docking Simulations : Tools like AutoDock Vina predict binding modes to target enzymes (e.g., cytochrome P450). Focus on hydrogen bonding with active-site residues (e.g., Ser or Tyr) and steric complementarity .
- QSAR Modeling : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity. Methylcyclohexyl groups may enhance lipophilicity, improving membrane permeability .
Q. What strategies resolve contradictory data in biological activity studies (e.g., varying IC across assays)?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for cytotoxicity) and ensure consistent cell passage numbers.
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies in vitro vs. in vivo .
- Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorogenic assays yield inconsistent results .
Q. How can reactor design principles improve scalability of the synthesis?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., phosgene reactions). Residence times <30 minutes reduce side-product formation .
- Membrane Separation : Integrate nanofiltration post-reaction to isolate the product from unreacted urea and solvents, achieving >90% purity .
Key Methodological Considerations
- Stereochemical Purity : Chiral HPLC (e.g., Chiralpak IA column) is critical for resolving enantiomers, as biological activity may vary significantly between R/S configurations .
- Safety Protocols : Adhere to JIS Z 7253:2019 standards for handling reactive intermediates (e.g., phosgene substitutes like triphosgene) .
For further structural or synthetic guidance, consult crystallographic data in Acta Crystallographica Section E or computational reaction design frameworks from ICReDD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
